
6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol
Descripción general
Descripción
6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol (6-TEAP) is an organic compound that has been studied for its potential applications in scientific research. 6-TEAP has been used in various laboratory experiments due to its unique chemical structure and properties. In
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of related pyridazine derivatives involves reactions that yield compounds with potential for further chemical modifications. For instance, the reaction of certain thiophene derivatives with enaminonitriles or other reagents leads to the formation of pyridazine and pyridine derivatives, which are precursors for compounds with antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002). Similarly, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates toward various reagents facilitates the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of related compounds in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activities
Several studies have explored the biological activities of pyridazine derivatives, demonstrating their potential in antimicrobial and antitumor applications. For example, novel thieno[2,3-c]pyridazines have shown significant antibacterial activities, suggesting their potential as antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Furthermore, alterations at specific positions of related compounds have been shown to affect cytotoxicity and the inhibition of mitosis in cultured cells, highlighting their potential in cancer research (Temple, Rener, Comber, & Waud, 1991).
Antioxidant and Herbicidal Activities
Additionally, the antioxidant properties of pyridazine derivatives have been investigated, with some compounds exhibiting significant activities compared to standard antioxidants, suggesting their utility in combating oxidative stress (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). In the agricultural sector, certain pyridazine derivatives have been evaluated for their herbicidal activities, offering potential as novel agents for weed control (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Propiedades
IUPAC Name |
3-(2-thiophen-2-ylethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-10-4-3-9(12-13-10)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSKNLOQHFANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


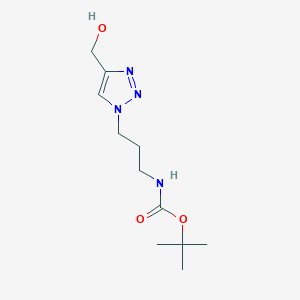

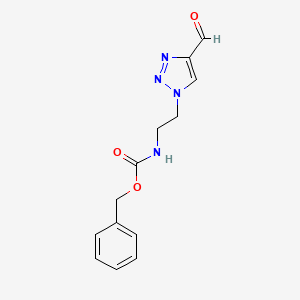
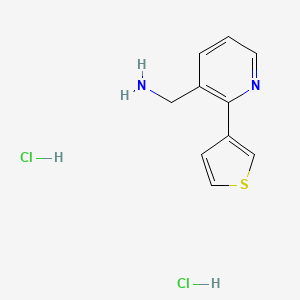
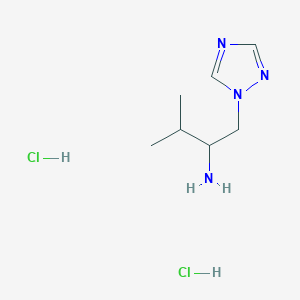
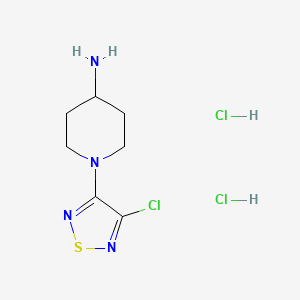


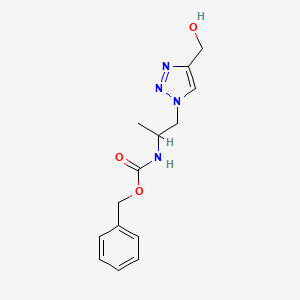
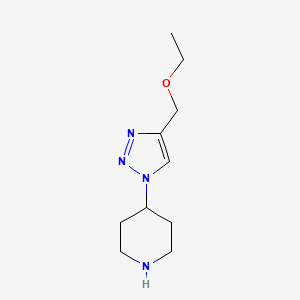
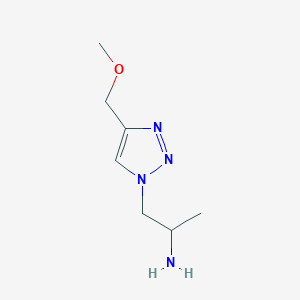

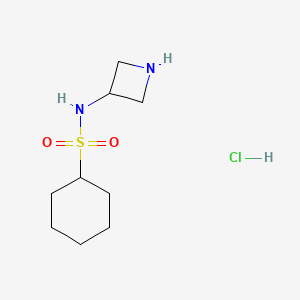
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
